molecular formula C₈H₈Cl₂O₂S B1145356 3-Chloro-2,4-dimethylbenzenesulfonyl chloride CAS No. 1783755-80-5

3-Chloro-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B1145356
CAS No.: 1783755-80-5
M. Wt: 239.12
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and methyl groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

3-Chloro-2,4-dimethylbenzenesulfonyl chloride can be synthesized through the chlorination of 2,4-dimethylbenzenesulfonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent under acidic conditions. The process is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

3-Chloro-2,4-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Chloro-2,4-dimethylbenzenesulfonyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-chloro-2,4-dimethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

3-Chloro-2,4-dimethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

3-chloro-2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECHXMDEQIWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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